Enhanced Thermal Conductivity in Cured Epoxy Resins
In a direct comparison of cured epoxy systems, the diglycidyl ether of TMBP (TMBP) cured with a cationic initiator (BPH) achieved a thermal conductivity of 0.384 W/(m·K). This represents a 67.69% increase over a standard bisphenol A epoxy (E-51) cured with DDS (0.229 W/(m·K)) and a 35.69% increase over the same TMBP epoxy cured with a traditional amine hardener (DDS, 0.283 W/(m·K)) [1]. The cationic curing process promotes an ordered molecular arrangement, which is a key advantage enabled by TMBP's rigid structure [1].
| Evidence Dimension | Thermal Conductivity (W/(m·K)) |
|---|---|
| Target Compound Data | 0.384 W/(m·K) |
| Comparator Or Baseline | E-51/DDS: 0.229 W/(m·K); TMBP/DDS: 0.283 W/(m·K) |
| Quantified Difference | +67.69% vs. E-51/DDS; +35.69% vs. TMBP/DDS |
| Conditions | Cured epoxy resin systems; measured at ambient temperature; TMBP = diglycidyl ether of 3,3',5,5'-tetramethylbiphenol. |
Why This Matters
This quantifies the critical importance of both monomer selection and curing method, demonstrating that TMBP-based systems are significantly better for applications requiring efficient heat dissipation, such as electronic packaging or solid rocket motor insulation.
- [1] Anonymous. Study on Curing Mechanism and Thermal Properties of BPH/Biphenyl Epoxy Resin System. Guti Huojian Jishu/Journal of Solid Rocket Technology 2022. DOI: 10.7673/j.issn.1006-2793.2022.04.016. View Source
